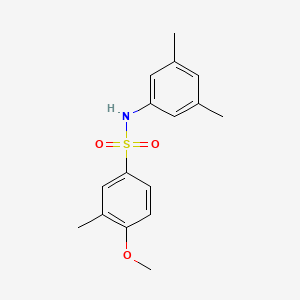
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as DMMS, is a sulfonamide compound that has been extensively studied for its potential applications in various fields of science. DMMS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 309.4 g/mol. This compound has been synthesized using different methods and has shown promising results in scientific research.
作用機序
The exact mechanism of action of N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the biosynthesis of certain molecules, such as prostaglandins and leukotrienes. N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of enzymes involved in the production of inflammatory mediators.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for use in laboratory experiments, including its high yield of synthesis, good solubility in organic solvents, and potential therapeutic applications. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs, and the exploration of its potential applications in other fields of science, such as materials science and environmental science. Further studies are also needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide and its potential therapeutic applications.
合成法
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide can be synthesized using various methods, including the reaction of 3,5-dimethylphenylamine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 3,5-dimethylphenylamine in the presence of a catalyst such as triethylamine. The yield of N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide using these methods is typically high, and the compound can be purified using recrystallization or column chromatography.
科学的研究の応用
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-7-12(2)9-14(8-11)17-21(18,19)15-5-6-16(20-4)13(3)10-15/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMFSKAMYINJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

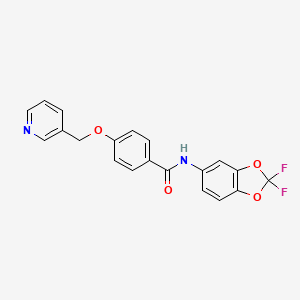
![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)
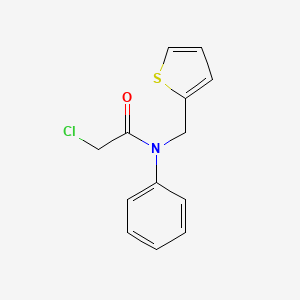


![4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B7499202.png)
![2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7499218.png)

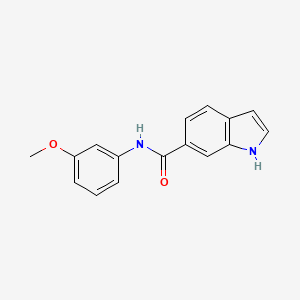

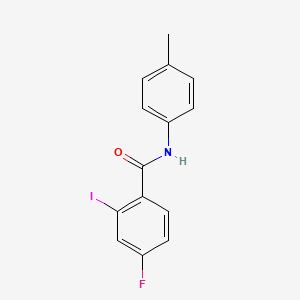
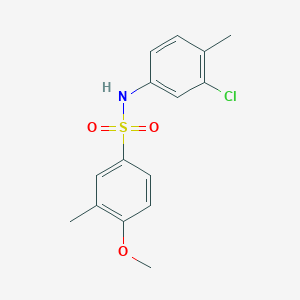

![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)